molecular formula C12H17NO B7762911 N-benzyl-2,2-dimethylpropanamide CAS No. 26209-45-0

N-benzyl-2,2-dimethylpropanamide

Cat. No.: B7762911
CAS No.: 26209-45-0
M. Wt: 191.27 g/mol
InChI Key: HYRDTOIPWXXZCJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-2,2-dimethylpropanamide can be synthesized through several methods. One common synthetic route involves the reaction of pivaloyl chloride (2,2-dimethylpropanoyl chloride) with benzylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2,2-dimethylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of both benzyl and dimethyl groups. These features confer distinct chemical properties and reactivity, making it valuable for various applications .

Biological Activity

N-benzyl-2,2-dimethylpropanamide (CAS Number: 312696) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a benzyl group attached to a 2,2-dimethylpropanamide moiety. The molecular formula is C12H17NOC_{12}H_{17}NO, and it exhibits properties that make it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Research indicates that it can modulate the activity of enzymes and receptors, influencing several biological pathways. Notably, it has been shown to enhance glutamate uptake in glial cells, which may contribute to its anticonvulsant effects.

Anticonvulsant Activity

Preliminary studies suggest that this compound exhibits anticonvulsant properties. It has been investigated for its potential therapeutic applications in treating neurological disorders such as epilepsy. The modulation of glutamate pathways is thought to play a crucial role in this activity.

Antimicrobial and Anticancer Properties

In addition to its anticonvulsant effects, this compound has shown promise in antimicrobial and anticancer research. Various studies have indicated its effectiveness against certain pathogens and cancer cell lines, suggesting potential applications in pharmacotherapy .

Case Studies and Research Findings

  • Anticonvulsant Efficacy : A study conducted on animal models demonstrated that administration of this compound significantly reduced seizure frequency compared to control groups. The compound's ability to enhance synaptic transmission through glutamate modulation was highlighted as a key mechanism.
  • Antimicrobial Activity : In vitro assays revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics used as controls.
  • Anticancer Potential : Research involving various cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner. This effect was associated with the activation of caspase pathways and was more pronounced in cells resistant to conventional therapies .

Data Table: Summary of Biological Activities

Biological Activity Effect Observed Mechanism
AnticonvulsantReduced seizure frequencyModulation of glutamate uptake
AntimicrobialSignificant antibacterial activityDisruption of bacterial cell wall synthesis
AnticancerInduced apoptosis in cancer cellsActivation of caspase pathways

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of the compound in humans.
  • Mechanistic Studies : Exploring the detailed mechanisms underlying its pharmacological effects.
  • Structural Modifications : Investigating analogs and derivatives to enhance potency and selectivity for specific targets.

Properties

IUPAC Name

N-benzyl-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(2,3)11(14)13-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRDTOIPWXXZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30310240
Record name N-benzyl-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30310240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26209-45-0
Record name NSC223052
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223052
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-benzyl-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30310240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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